Fmoc isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

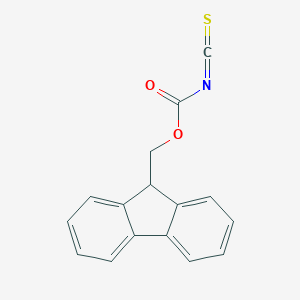

IUPAC Name |

9H-fluoren-9-ylmethyl N-(sulfanylidenemethylidene)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2S/c18-16(17-10-20)19-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMYULZVFHHEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400012 | |

| Record name | Fmoc isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199915-38-3 | |

| Record name | Fmoc isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Fluoren-9-ylmethoxycarbonylisothiocyanat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Role of Fmoc Isothiocyanate in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc Isothiocyanate

Fluorenylmethyloxycarbonyl isothiocyanate (Fmoc-NCS) is a bifunctional reagent of significant interest to researchers in peptide chemistry, drug development, and analytical sciences. It strategically combines the well-established, base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group with the versatile amine-reactive isothiocyanate moiety.[1][2] This unique architecture makes it an invaluable tool for the derivatization of primary and secondary amines, enabling applications from fluorescent labeling for analytical detection to the synthesis of complex biomolecules and pharmacophores.[3][4]

The core utility of the Fmoc group, first introduced in the late 1970s, lies in its remarkable stability under acidic conditions and its swift, clean cleavage under mild basic conditions, typically with a secondary amine like piperidine.[4][5] This orthogonality to acid-labile protecting groups (such as Boc) became a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[6][] The integration of the isothiocyanate group extends this functionality, providing a robust method for covalently tagging amino acids and other amine-containing molecules to form stable thiourea linkages.[1][2]

This guide, prepared from the perspective of a Senior Application Scientist, offers an in-depth exploration of the core chemical properties of Fmoc-NCS. We will move beyond simple data recitation to explain the causality behind its reactivity, provide field-proven protocols for its application, and present a comprehensive view of its behavior, enabling researchers to harness its full potential with confidence and precision.

Section 1: Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful experimentation. These parameters dictate storage conditions, solvent choice, and analytical detection strategies. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₁NO₂S | [2][8] |

| Molecular Weight | ~281.33 g/mol | [2][3][8] |

| Appearance | Light yellow solid | [1] |

| Melting Point | 36-49 °C | [1][9] |

| Solubility | Soluble in ethanol and other common organic solvents like DMF, DCM, and acetonitrile. | [3][9] |

| Storage Temperature | −20°C to 8°C; store in a dry place. | [1][3] |

| Fluorescence | λex 264 nm; λem 313 nm | [3] |

The fluorenyl group within the Fmoc moiety is a strong chromophore, which is the basis for its fluorescence and allows for the sensitive detection of Fmoc-derivatized compounds by UV-Vis spectroscopy or HPLC with a fluorescence detector.[3][4]

Section 2: The Chemistry of Fmoc-NCS: Reactivity and Mechanism

The utility of Fmoc-NCS is defined by two key chemical transformations: the reaction of the isothiocyanate group with amines and the cleavage of the Fmoc protecting group.

Reaction with Amines: Formation of a Thiourea Linkage

The isothiocyanate group (-N=C=S) is an electrophilic moiety that reacts readily and selectively with nucleophilic primary and secondary amines to form a highly stable N,N'-disubstituted thiourea linkage.[1][2]

Mechanism: The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic central carbon atom of the isothiocyanate group. This is typically performed under slightly basic conditions (pH 8-9) to ensure the amine is in its deprotonated, nucleophilic state. The resulting intermediate is then protonated to yield the final stable thiourea adduct.

Caption: Reaction of Fmoc-NCS with a primary amine.

This reaction is highly efficient and proceeds cleanly, making it ideal for derivatization prior to analysis or for bioconjugation applications where high yield and specificity are paramount.[1]

Cleavage of the Fmoc Group

The Fmoc group is the cornerstone of an orthogonal protection strategy in peptide synthesis because it is stable to acid but readily cleaved by base.[5][6]

Mechanism: The deprotection occurs via a base-catalyzed β-elimination mechanism (E1cB). A base, typically a secondary amine like 20% piperidine in DMF, abstracts the acidic proton on the fluorenyl ring's C9 position.[10][11] The resulting carbanion is stabilized by the aromatic system. This triggers the elimination of the carbamate, which subsequently decarboxylates to release the free amine, carbon dioxide, and dibenzofulvene.[12] The piperidine then acts as a scavenger, forming a stable adduct with the dibenzofulvene byproduct, preventing it from undergoing side reactions with the newly liberated amine.[4]

Section 3: Applications in Research & Development

The unique properties of Fmoc-NCS have led to its adoption in several key scientific areas.

-

Peptide Synthesis and Chemistry: While Fmoc-amino acids are the primary building blocks in SPPS, Fmoc-NCS serves as a valuable reagent for introducing thiourea moieties into peptides, creating unique structural analogues or synthons for preparing heterocyclic compounds like 2-aminothiazoles.[3][5]

-

Bioconjugation: The ability to selectively react with amines makes Fmoc-NCS useful for linking biomolecules to surfaces or other molecules, a critical step in developing targeted drug delivery systems or diagnostic arrays.[1]

-

Analytical Chemistry: Fmoc-NCS is an excellent pre-column derivatization reagent for the analysis of amino acids and other primary amines by High-Performance Liquid Chromatography (HPLC).[13] The derivatization imparts several key advantages:

-

Enhanced Detectability: The strong UV absorbance and fluorescence of the Fmoc group allow for highly sensitive detection.[3]

-

Improved Chromatography: The bulky, hydrophobic Fmoc group significantly increases the retention of small, polar analytes (like amino acids) on reversed-phase HPLC columns, improving separation and resolution.[14][15]

-

Section 4: Field-Proven Experimental Protocol: Derivatization of an Amino Acid for HPLC Analysis

This protocol provides a self-validating system for the reproducible derivatization of an amino acid sample prior to reversed-phase HPLC analysis. The causality behind each step is explained to ensure robust results.

Objective: To derivatize Alanine with Fmoc-NCS for quantitative analysis.

Materials:

-

This compound (Fmoc-NCS)

-

Alanine standard

-

Borate Buffer (0.5 M, pH 9.0)

-

Acetonitrile (ACN), HPLC grade

-

Hydrochloric Acid (HCl), 1 M

-

Milli-Q Water

Protocol Workflow Diagram:

Caption: Step-by-step workflow for amino acid derivatization.

Step-by-Step Methodology:

-

Prepare Alanine Standard (10 mM): Dissolve 89.1 mg of Alanine in 100 mL of Milli-Q water.

-

Expertise & Experience: Starting with a known concentration is critical for method validation and creating a standard curve for quantification.

-

-

Prepare Fmoc-NCS Solution (20 mM): Dissolve 5.63 mg of Fmoc-NCS in 1 mL of acetonitrile. This solution should be prepared fresh.

-

Expertise & Experience: Acetonitrile is an ideal solvent as it is miscible with the aqueous buffer and effectively solubilizes the hydrophobic Fmoc-NCS. A 2-fold molar excess of the labeling reagent ensures the reaction goes to completion.

-

-

Derivatization Reaction: In a microcentrifuge tube, combine:

-

100 µL of 10 mM Alanine standard

-

200 µL of 0.5 M Borate Buffer (pH 9.0)

-

100 µL of 20 mM Fmoc-NCS solution

-

Causality: The borate buffer maintains a basic pH, which is essential to keep the amino group of alanine in its deprotonated, nucleophilic form, thus driving the reaction forward efficiently.

-

-

Incubation: Vortex the mixture briefly and let it stand at room temperature for 15 minutes.

-

Trustworthiness: A 15-minute incubation is typically sufficient for complete derivatization at room temperature. For complex matrices, optimization may be required, but this serves as a robust starting point.[13]

-

-

Quench the Reaction: Add 50 µL of 1 M HCl to the mixture.

-

Causality: Acidification serves two purposes: it protonates any remaining unreacted amine and, more importantly, neutralizes the basic buffer, stopping the reaction and preventing potential degradation of the Fmac-thiourea product under prolonged basic conditions.

-

-

Sample Preparation for HPLC: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

-

Trustworthiness: Filtering removes any particulate matter that could damage the HPLC column, ensuring system longevity and reproducible chromatographic performance.

-

-

HPLC Analysis: Inject 10-20 µL of the filtered sample onto a C18 reversed-phase column. Elute with a gradient of acetonitrile and water (both containing 0.1% TFA). Monitor the eluent at 265 nm.

-

Expertise & Experience: The Fmoc-derivatized alanine will be significantly more retained than underivatized alanine, eluting later in the acetonitrile gradient. Monitoring at ~265 nm provides high sensitivity for the Fmoc chromophore.

-

Section 5: Stability, Storage, and Safety Considerations

-

Stability: Fmoc-NCS is a reactive compound. Like its analogue Fmoc-Cl, it is sensitive to moisture, which can hydrolyze the isothiocyanate group.[10] Solutions of Fmoc-NCS, especially in protic solvents, should be prepared fresh for best results. The solid compound is a light yellow solid and should be protected from prolonged exposure to light.[1]

-

Storage: The reagent should be stored at low temperatures (−20°C is ideal) under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to minimize degradation from atmospheric moisture.[3]

-

Safety: Fmoc-NCS is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and respiratory irritation.[3][16] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18]

Conclusion

This compound is a powerful and versatile reagent whose properties are rooted in the well-defined chemistry of its two functional components. The selective, high-yield reaction of the isothiocyanate group with amines provides a reliable method for conjugation and derivatization. Simultaneously, the base-labile nature of the Fmoc group offers a mild and orthogonal deprotection strategy widely used in chemical synthesis. By understanding the mechanisms behind its reactivity and the practical considerations for its use, researchers can confidently integrate Fmoc-NCS into their workflows to achieve their scientific goals, from synthesizing novel peptides to quantifying trace amounts of amino acids with high sensitivity.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4154759, this compound. Retrieved from [Link]

-

Guchhait, G. et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Giralt, E. et al. (2000). Nsc and Fmoc Nalpha-amino protection for solid-phase peptide synthesis: a parallel study. Journal of Peptide Research, 56(2), 63-9. [Link]

-

AAPPTec, LLC. (2021). Safety Data Sheet: Fmoc-ThpGly-OH. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-2-Nal-OH. Retrieved from [Link]

-

Muttenthaler, M. et al. (2013). N-Chlorosuccinimide, an Efficient Reagent for On-Resin Disulfide Formation in Solid-Phase Peptide Synthesis. Organic Letters, 15(3), 592-595. [Link]

-

Agilent Technologies, Inc. (2024). FMOC Reagent - SAFETY DATA SHEET. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

-

Zhu, J. et al. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Chemical Communications. [Link]

-

Lima, C. et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 9-Fluorenylmethoxycarbonyl chloride. Retrieved from [Link]

-

Luna, O. et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1769. [Link]

-

Organic Chemistry Portal. (n.d.). Protection of Amino Groups. Retrieved from [Link]

-

Ziegler, J., & Abel, J. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids, 46(11), 2547-57. [Link]

-

Rizzuti, A. et al. (2017). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Journal of the Brazilian Chemical Society, 28(10), 1969-1974. [Link]

-

ResearchGate. (n.d.). Removal of the Fmoc group by secondary amines for the formation of a free -NH2 in SPSS. Retrieved from [Link]

-

Hong Kong Baptist University. (2022). Simultaneous analysis of derivatized allyl isothiocyanate together with its phase II metabolites by ultra-high-performance liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Retrieved from [Link]

-

ResearchGate. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound = 98.0 CHN 199915-38-3 [sigmaaldrich.com]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. This compound | C16H11NO2S | CID 4154759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 199915-38-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. chempep.com [chempep.com]

- 13. researchgate.net [researchgate.net]

- 14. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 17. peptide.com [peptide.com]

- 18. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc Isothiocyanate

For researchers, medicinal chemists, and professionals in drug development, 9-fluorenylmethoxycarbonyl isothiocyanate (Fmoc-NCS) is a pivotal reagent. Its unique properties as a stable, amine-reactive compound, combined with the base-lability of the Fmoc protecting group, make it an invaluable tool in peptide synthesis, bioconjugation, and the development of novel therapeutics.[1] This guide provides a comprehensive overview of the synthesis, purification, and characterization of Fmoc-NCS, grounded in established chemical principles and practical laboratory insights.

Introduction: The Significance of Fmoc Isothiocyanate

The isothiocyanate functional group (-N=C=S) is a versatile moiety known for its reactivity towards primary amines, forming stable thiourea linkages.[2] This reactivity is harnessed in various biochemical applications, including protein labeling and sequencing. The 9-fluorenylmethoxycarbonyl (Fmoc) group, on the other hand, is a cornerstone of modern solid-phase peptide synthesis (SPPS), offering robust protection of amine functionalities that can be readily cleaved under mild basic conditions, typically with piperidine.[3]

This compound synergistically combines these features, providing a means to introduce a reactive isothiocyanate group onto a molecule of interest while the Fmoc group can be strategically removed later in a synthetic sequence. This makes it a valuable building block in the synthesis of complex peptides and other bioactive molecules.[1]

Synthesis of this compound: A Mechanistic Approach

The most prevalent and reliable method for synthesizing isothiocyanates from primary amines involves a two-step, one-pot process: the formation of a dithiocarbamate salt followed by desulfurization.[4][5]

Reaction Mechanism

The synthesis commences with the nucleophilic attack of the primary amine on the electrophilic carbon of carbon disulfide (CS₂), typically in the presence of a base such as triethylamine (Et₃N). This forms a dithiocarbamate salt intermediate. The subsequent addition of a desulfurizing agent promotes the elimination of a sulfur atom, yielding the isothiocyanate.

A plausible starting material for the synthesis of this compound is (9H-fluoren-9-yl)methanamine. The overall transformation can be depicted as follows:

Caption: General reaction scheme for the synthesis of this compound.

Causality Behind Experimental Choices

-

Choice of Base: Triethylamine is a common choice due to its suitable basicity to facilitate the formation of the dithiocarbamate salt and its ease of removal during workup.

-

Desulfurizing Agent: Various reagents can effect the desulfurization, including tosyl chloride, ethyl chloroformate, and di-tert-butyl dicarbonate.[5][6] Tosyl chloride is often favored for its efficiency in promoting the decomposition of the dithiocarbamate salt.[4]

-

Solvent: Dichloromethane (DCM) is a frequently used solvent as it is relatively inert and effectively solubilizes the reactants and intermediates.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for isothiocyanate synthesis from primary amines.[7]

Materials:

-

(9H-fluoren-9-yl)methanamine

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Tosyl chloride (TsCl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dithiocarbamate Salt Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (9H-fluoren-9-yl)methanamine (1 equivalent) in anhydrous DCM.

-

Add triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon disulfide (1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The formation of the dithiocarbamate salt may be observed as a precipitate.

-

-

Desulfurization:

-

Cool the reaction mixture back down to 0 °C.

-

In a separate flask, dissolve tosyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Add the tosyl chloride solution dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification of this compound: Ensuring High Purity

The purity of Fmoc-NCS is paramount for its successful application in synthesis. The crude product typically contains unreacted starting materials, the triethylammonium tosylate salt, and sulfur byproducts. A two-step purification process involving column chromatography followed by recrystallization is recommended.

Purification by Column Chromatography

Column chromatography is an effective method for removing polar impurities and excess reagents.[8]

Caption: A typical workflow for the purification of this compound.

Detailed Protocol:

-

Column Preparation:

-

Prepare a silica gel column using a slurry packing method with hexane. The amount of silica gel should be approximately 30-50 times the weight of the crude product.[8]

-

-

Loading:

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

After evaporating the solvent, carefully load the dried silica-adsorbed product onto the top of the prepared column.

-

-

Elution:

-

Begin elution with a non-polar solvent system, such as 100% hexane.

-

Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane.

-

Collect fractions and monitor the elution of the product by TLC, visualizing with a UV lamp (254 nm). Fmoc-containing compounds are strongly UV-active.

-

-

Isolation:

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

Purification by Recrystallization

Recrystallization is an excellent final step to obtain a highly pure, crystalline product.[9][10]

Detailed Protocol:

-

Solvent Selection:

-

A solvent system of ethanol and water is often effective for the recrystallization of Fmoc-protected compounds.[11]

-

Dissolve the semi-pure Fmoc-NCS obtained from column chromatography in a minimal amount of hot ethanol.

-

-

Crystallization:

-

Slowly add water dropwise to the hot solution until it becomes slightly cloudy.

-

Reheat the solution until it becomes clear again, and then allow it to cool slowly to room temperature.

-

-

Isolation and Drying:

-

Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold ethanol/water.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized Fmoc-NCS.

| Property | Expected Value |

| Appearance | Light yellow solid |

| Molecular Formula | C₁₆H₁₁NO₂S |

| Molecular Weight | 281.33 g/mol [12] |

| Melting Point | 42-46 °C[13] |

| Solubility | Soluble in ethanol, DCM, ethyl acetate[14] |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic peaks for the fluorenyl group protons, typically in the aromatic region (around 7.2-7.8 ppm), and the methylene and methine protons of the fluorenylmethoxy group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for the aromatic carbons of the fluorenyl group and the carbonyl carbon. A key feature to note is that the isothiocyanate carbon (-N=C=S) often exhibits a very broad signal or may even be "silent" in the ¹³C NMR spectrum due to its structural flexibility and the quadrupolar relaxation of the nitrogen atom.[15][16] This is a critical piece of information for accurate spectral interpretation.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong, characteristic absorption band for the isothiocyanate group (-N=C=S) in the range of 2100-2270 cm⁻¹. A strong carbonyl (C=O) stretch from the carbamate linkage will also be present around 1700-1750 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the exact mass of this compound (281.0510 m/z for [M]⁺).[12] Fragmentation patterns may include the loss of the isothiocyanate group or cleavage of the fluorenylmethoxy group.

Conclusion: A Self-Validating Protocol for High-Quality Fmoc-NCS

The synthesis and purification of this compound require careful execution and an understanding of the underlying chemical principles. The one-pot conversion of (9H-fluoren-9-yl)methanamine via a dithiocarbamate intermediate is an efficient and scalable approach. Rigorous purification by a combination of column chromatography and recrystallization is crucial for obtaining a product of high purity, which is essential for its successful application in the demanding fields of peptide synthesis and bioconjugation. The characterization data, particularly the unique features in the ¹³C NMR spectrum, provide a self-validating system to confirm the identity and quality of the final product. This guide equips researchers with the necessary knowledge to confidently prepare and utilize this important synthetic building block.

References

-

University of California, Irvine. (n.d.). Column chromatography. UCI School of Physical Sciences. Retrieved from [Link]

- Mende, F., & Seitz, O. (2011). 9-Fluorenylmethoxycarbonyl-based solid-phase synthesis of peptide α-thioesters.

- Wolan, A., et al. (2020).

- Brogden, N. K., et al. (2016). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of The American Society for Mass Spectrometry, 27(8), 1358-1367.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4154759, this compound. Retrieved from [Link]

- Kjær, A., et al. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.

- Mende, F., & Seitz, O. (2011). 9-Fluorenylmethoxycarbonyl-based solid-phase synthesis of peptide α-thioesters. Angewandte Chemie International Edition in English, 50(6), 1232–1240.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Thioester supporting info. Retrieved from [Link]

-

CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

- Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409.

- Ye, S., & Wu, J. (2014).

-

American Chemical Society. (2021, April 26). 9-Fluorenylmethyloxycarbonyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

- Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 79-105.

-

University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

- Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(5), 1233-1237.

-

City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Google Patents. (n.d.). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.

- Li, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 290–296.

-

ResearchGate. (2023, September 11). How to determine the order of elution in silica gel column chromatography? and what are the mistakes that make wrong order elution? Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Reactive Amino Acid Esters by Using 9-Fluorenylmethyl Chloroformate. Retrieved from [Link]

- Hossaini, Z., et al. (2011). Multicomponent reactions of ammonium thiocyanate, acyl chlorides, alkyl bromides, and enaminones: a facile one-pot synthesis of thiophenes. Molecular Diversity, 15(4), 911–916.

- Martin, G. J., et al. (1982). A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, (8), 1007-1011.

- Google Patents. (n.d.). CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.

-

ResearchGate. (n.d.). Synthesis of Reactive Amino Acid Esters by Using 9-Fluorenylmethyl Chloroformate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

- Glaser, R., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. The Journal of Organic Chemistry, 80(11), 5556–5564.

-

Glaser, R. (2015, January 12). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. New Home Pages of Dr. Rainer Glaser. Retrieved from [Link]

- Tateno, H., et al. (2024). 9-Fluorenylmethyl Chloroformate Labeling for O-Glycan Analysis. In Methods in Molecular Biology (Vol. 2755, pp. 119–130). Springer US.

- Imai, K., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(17), 3108.

- Lahm, H. W., & O'Hare, T. (1989). Matrix effects in the derivatization of amino acids with 9-fluorenylmethyl chloroformate and phenylisothiocyanate.

-

ResearchGate. (n.d.). (PDF) Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support. Retrieved from [Link]

-

ResearchGate. (n.d.). Removal of the Fmoc group by secondary amines for the formation of a free -NH2 in SPSS. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. Isothiocyanate synthesis [organic-chemistry.org]

- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cbijournal.com [cbijournal.com]

- 7. mdpi.com [mdpi.com]

- 8. web.uvic.ca [web.uvic.ca]

- 9. How To [chem.rochester.edu]

- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 11. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 12. This compound | C16H11NO2S | CID 4154759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. rsc.org [rsc.org]

- 15. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. glaserr.missouri.edu [glaserr.missouri.edu]

Introduction: The Strategic Role of Fmoc Isothiocyanate in Bioconjugation

An In-depth Technical Guide to the Mechanism of Action of Fmoc Isothiocyanate with Amines

For researchers, scientists, and professionals in drug development, the precise and stable modification of biomolecules is a cornerstone of innovation. Among the arsenal of chemical tools available, 9-fluorenylmethyloxycarbonyl isothiocyanate (Fmoc-NCS) stands out as a specialized reagent for the derivatization of primary and secondary amines. While the broader family of Fmoc reagents, such as Fmoc-Cl and Fmoc-OSu, are staples in solid-phase peptide synthesis (SPPS) for the temporary protection of N-terminal amines[1][2][3][4], Fmoc-NCS serves a distinct purpose. It facilitates the formation of a highly stable N,N'-disubstituted thiourea linkage, a covalent bond with unique chemical properties and significant utility in labeling, purification, and the synthesis of complex molecular architectures.[5][6]

This guide provides a comprehensive exploration of the core reaction mechanism between Fmoc-NCS and amines. Moving beyond a simple procedural outline, we will dissect the causality behind experimental choices, from the influence of pH on reaction kinetics to the rationale for specific purification strategies. By grounding our discussion in authoritative chemical principles and field-proven protocols, this document aims to equip you with the expert insights necessary for the successful and strategic application of this compound in your research endeavors.

The Core Reaction Mechanism: Formation of the Thiourea Linkage

The reaction between an amine and an isothiocyanate is a classic example of nucleophilic addition. The process is robust, high-yielding, and proceeds efficiently under mild conditions, making it a reliable tool in bioconjugation.[6] The mechanism can be understood as a two-step process involving nucleophilic attack followed by proton transfer.

-

Nucleophilic Attack: The reaction is initiated when the lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the central carbon atom of the isothiocyanate group (-N=C=S). This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.[5][6]

-

Intermediate Formation and Proton Transfer: This attack forms a transient, zwitterionic tetrahedral intermediate. The reaction concludes with a rapid proton transfer from the amine nitrogen to the isothiocyanate nitrogen, yielding the final, stable N-Fmoc-N'-substituted thiourea product.

Caption: Nucleophilic addition of an amine to this compound.

Causality Behind Experimental Choices: Factors Influencing Reactivity

A successful conjugation strategy relies on understanding and controlling the variables that govern the reaction. The reactivity of the amine is paramount and is influenced by its chemical environment and structure.

-

Amine Class and Structure: Both primary (R-NH₂) and secondary (R₂-NH) amines readily react with Fmoc-NCS. Aliphatic amines, such as the ε-amino group of a lysine residue in a peptide, are significantly more nucleophilic and thus more reactive than aromatic amines (e.g., aniline).[7] Steric hindrance around the amine can also decrease the reaction rate; a bulky substituent adjacent to the amino group will slow the approach of the nucleophile to the isothiocyanate.

-

The Critical Role of pH: The single most important factor governing the reaction rate is pH. The amine must be in its deprotonated, free-base form to act as a nucleophile. The Henderson-Hasselbalch equation dictates the ratio of protonated (R-NH₃⁺) to unprotonated (R-NH₂) amine at a given pH. The reaction kinetics are therefore strongly pH-dependent.[5]

-

Expertise in Practice: The pKa of the α-amino group at a protein's N-terminus is typically around 7-8, while the ε-amino group of lysine has a pKa of ~10.5. To ensure a sufficient concentration of the reactive free amine, especially for lysine side chains, the reaction is best performed at a pH of 9.0 or higher.[5][8] This requirement for alkaline conditions is a key differentiator from other labeling chemistries, such as those involving N-hydroxysuccinimide (NHS) esters, which are optimal at pH 8.0-8.5. This higher pH may be detrimental to base-sensitive proteins or peptides, a crucial consideration during experimental design.

-

-

Competing Reactions: The primary side reaction is the hydrolysis of this compound by hydroxide ions in the aqueous buffer, which increases with pH. Therefore, a balance must be struck: the pH must be high enough to deprotonate the target amine but not so high as to cause excessive hydrolysis of the reagent.

A Field-Proven Protocol: Labeling a Peptide with Fmoc-NCS

This protocol provides a self-validating system for the reliable labeling of a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).

Materials and Reagents

-

Peptide with a free primary amine

-

9-Fluorenylmethyloxycarbonyl isothiocyanate (Fmoc-NCS)

-

Sodium borate buffer (0.1 M, pH 9.0)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN), HPLC grade

-

Deionized water, HPLC grade

-

Reverse-Phase HPLC (RP-HPLC) system

-

Mass Spectrometer (e.g., ESI-MS)

Step-by-Step Methodology

-

Peptide Solution Preparation:

-

Dissolve the peptide in the 0.1 M sodium borate buffer (pH 9.0) to a final concentration of 1-2 mg/mL.

-

Causality: The borate buffer maintains the alkaline pH required to ensure the target amine is sufficiently deprotonated and nucleophilic.

-

-

Fmoc-NCS Reagent Preparation:

-

Immediately before use, dissolve Fmoc-NCS in a minimal amount of anhydrous DMF to create a concentrated stock solution (e.g., 10 mg/mL).

-

Causality: Fmoc-NCS is susceptible to hydrolysis. Preparing the solution just before use in an anhydrous organic solvent minimizes degradation.

-

-

Conjugation Reaction:

-

While gently vortexing the peptide solution, add a 3- to 5-fold molar excess of the Fmoc-NCS solution.

-

Causality: A molar excess of the labeling reagent drives the reaction to completion, ensuring that as much of the peptide as possible is labeled.

-

Incubate the reaction mixture for 4-6 hours at room temperature, protected from light.

-

Causality: Protecting the reaction from light is crucial as the Fmoc group is UV-active and can be susceptible to photobleaching.

-

-

Reaction Quenching and Purification:

-

The reaction can be quenched by adding a small amine like Tris or by direct acidification with a small volume of TFA (e.g., 1% of total volume) to lower the pH.

-

Purify the reaction mixture directly using preparative RP-HPLC. A typical gradient might be 5% to 95% ACN (containing 0.1% TFA) in water (containing 0.1% TFA) over 30 minutes.

-

Causality: RP-HPLC effectively separates the desired Fmoc-labeled peptide from unlabeled peptide, hydrolyzed Fmoc-OH, and other reaction components based on differences in hydrophobicity. The Fmoc group itself significantly increases the hydrophobicity of the peptide, leading to a longer retention time.[9]

-

-

Product Characterization:

-

Collect the fractions corresponding to the major product peak.

-

Confirm the identity of the product by mass spectrometry. The mass of the Fmoc-labeled peptide should be equal to the mass of the starting peptide plus 251.29 Da (the mass of the Fmoc-NCS moiety minus H₂O, which is conceptually replaced by the amine).

-

Lyophilize the pure fractions to obtain the final product as a fluffy white powder.

-

Caption: Workflow for labeling a peptide with Fmoc-NCS.

Data Presentation and Product Characterization

Rigorous characterization is essential to validate the success of the conjugation. A combination of chromatographic and spectroscopic techniques provides irrefutable evidence of the desired modification.

| Parameter | Method | Expected Result for Successful Conjugation | Rationale |

| Purity & Retention | RP-HPLC | A major peak with a longer retention time than the starting peptide. Purity >95%. | The addition of the large, hydrophobic Fmoc group significantly increases the molecule's affinity for the C18 stationary phase. |

| Identity Confirmation | ESI-MS | Observed mass = [Mass of starting peptide] + 251.07 Da. | This mass shift corresponds precisely to the addition of a C₁₅H₁₁NO₂S moiety from Fmoc-NCS. |

| Quantification | UV-Vis Spectroscopy | Strong absorbance maxima at ~265 nm and ~301 nm. | These are the characteristic absorbance peaks of the fluorenyl group, allowing for quantification using the Beer-Lambert law. |

| Structural Confirmation | ¹³C NMR Spectroscopy | Appearance of a signal at ~180-183 ppm. | This chemical shift is characteristic of the thiourea (C=S) carbon.[10][11] |

Conclusion: A Specialized Tool for Amine Modification

The reaction of this compound with amines is a powerful and reliable method for forming stable thiourea linkages. Its mechanism, rooted in the principles of nucleophilic addition, is straightforward, yet its successful application demands a nuanced understanding of the underlying chemical principles. The critical dependence on an alkaline pH to ensure amine nucleophilicity is the most important experimental parameter to control. While reagents like Fmoc-OSu are the workhorses for N-alpha protection in SPPS, Fmoc-NCS provides a unique and valuable tool for post-synthetic labeling, purification strategies, and the creation of specialized thiourea-containing molecules. By mastering the principles and protocols outlined in this guide, researchers can confidently leverage Fmoc-NCS to advance their objectives in peptide chemistry, drug discovery, and beyond.

References

-

Carballo, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Retrieved from [Link]

-

Spring, D., et al. (n.d.). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. David Spring's group. Retrieved from [Link]

-

Wang, L., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Chemistry Portal. Retrieved from [Link]

-

ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

-

Jackson, R. F. W., et al. (2000). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Limban, C., et al. (2011). Synthesis, spectroscopic properties and antipathogenic activity of new thiourea derivatives. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

-

American Chemical Society. (2021). 9-Fluorenylmethyloxycarbonyl chloride. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Ede, N. J., et al. (1995). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. PubMed. Retrieved from [Link]

-

Chifiriuc, M. C., et al. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. Retrieved from [Link]

-

Al-Mourabit, A., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. PMC - NIH. Retrieved from [Link]

-

Xiang, B., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC - NIH. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

-

Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]

-

Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate?. Retrieved from [Link]

-

Lewis, J. S., et al. (n.d.). Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. PMC - NIH. Retrieved from [Link]

-

Uccello-Barretta, G., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

-

Sun, X.-Q., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Spectroscopic Characterization, DFT Calculations, and Molecular Docking of Novel Thiourea Complexes and Their Cytotoxic and Antimicrobial Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Retrieved from [Link]

-

Thomas, F. (2013). Fmoc-based peptide thioester synthesis with self-purifying effect: heading to native chemical ligation in parallel formats. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction of amines with 9-fluorenilmetil-cloroformiato (FMOC-Cl). Retrieved from [Link]

-

Peptideweb.com. (n.d.). FITC labeling. Retrieved from [Link]

-

YouTube. (2025). Introduction To The FMOC Approach: solid phase peptide syntheses. Retrieved from [Link]

-

Meier, M. A. R., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Publishing. Retrieved from [Link]

-

Danishefsky, S. J., et al. (2012). Fmoc synthesis of peptide thioesters without post-chain-assembly manipulation. PubMed. Retrieved from [Link]

-

Ramage, R., et al. (n.d.). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]

-

Julian, R. R., et al. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. PubMed. Retrieved from [Link]

-

Pecci, L., et al. (n.d.). Reaction of fluorescein isothiocyanate with thiol and amino groups of sarcoplasmic ATPase. Retrieved from [Link]

-

Brik, A., et al. (n.d.). Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PubMed Central. Retrieved from [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - UK [thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]

- 11. researchgate.net [researchgate.net]

Fmoc Isothiocyanate: A Comprehensive Guide to Solubility in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

9-Fluorenylmethoxycarbonyl (Fmoc) isothiocyanate is a critical reagent in modern biochemical and pharmaceutical sciences. Its utility in peptide synthesis, bioconjugation, and as a building block for complex molecular architectures is well-established.[1] The unique structure, combining a large, nonpolar fluorenyl group with a highly reactive polar isothiocyanate moiety, presents specific solubility challenges. A thorough understanding of its behavior in various organic solvents is paramount for optimizing reaction conditions, ensuring reproducibility, and achieving high yields. This guide provides a detailed analysis of the solubility of Fmoc isothiocyanate, the underlying chemical principles, a practical protocol for solubility determination, and critical considerations for its use in the laboratory.

Introduction: The Dual-Nature Reagent

This compound (Fmoc-NCS) is prized for its dual functionality. The Fmoc group provides temporary protection for primary and secondary amines, which is fundamental to solid-phase peptide synthesis (SPPS).[2][3] This group is stable under a variety of conditions but can be readily cleaved using a mild base, typically a piperidine solution.[2] The isothiocyanate (-N=C=S) group, on the other hand, is a reactive electrophile that readily forms stable thiourea linkages with primary amines, making it an invaluable tool for labeling and conjugating biomolecules.[1][4]

The molecule's structure dictates its solubility. The large, aromatic, and nonpolar fluorenyl system dominates its character, while the carbamate and isothiocyanate groups introduce significant polarity. This amphipathic nature means that its solubility is highly dependent on the solvent's ability to accommodate both of these distinct regions.

The Principles of Solvation for this compound

The foundational principle governing solubility is "like dissolves like."[5] This means that substances with similar intermolecular forces are more likely to be miscible.

-

Polar Aprotic Solvents: These solvents (e.g., DMF, DMSO, NMP, Acetonitrile) possess large dipole moments and can accept hydrogen bonds, but they do not have acidic protons. They are exceptionally effective at solvating this compound. Their polarity can stabilize the dipole of the isothiocyanate and carbamate groups, while their organic character effectively solvates the large fluorenyl moiety. This is why solvents like DMF and NMP are standard in Fmoc-based peptide synthesis.[6][7]

-

Polar Protic Solvents: Solvents like ethanol and methanol can act as both hydrogen bond donors and acceptors. While the fluorenyl group limits high solubility, the polar functional groups can interact favorably with the alcohol, rendering this compound soluble in solvents like ethanol.[8][9]

-

Nonpolar Solvents: Solvents such as hexane and toluene lack significant polarity. While they can solvate the nonpolar fluorenyl group, they are poor at stabilizing the polar isothiocyanate and carbamate functionalities. Consequently, the solubility of this compound in these solvents is expected to be very low.

-

Chlorinated Solvents: Solvents like Dichloromethane (DCM) have moderate polarity. DCM is an excellent solvent for many organic compounds and is often used in Boc-based peptide chemistry.[7] It can provide moderate solvation for both the polar and nonpolar regions of this compound.

Solubility Profile of this compound

The following table summarizes the qualitative solubility of this compound in a range of common laboratory solvents. This data is compiled from chemical supplier information and the general behavior of analogous Fmoc-protected compounds.

| Solvent Class | Solvent Name | Abbreviation | Polarity Index | Expected Solubility | Rationale & Citations |

| Polar Aprotic | N,N-Dimethylformamide | DMF | 6.4 | High | Excellent solvation for both polar and nonpolar regions. Widely used in Fmoc chemistry.[6][7] |

| Dimethyl Sulfoxide | DMSO | 7.2 | High | Highly polar nature effectively solvates the -NCS group. Can also solvate large organic molecules.[10] | |

| N-Methyl-2-pyrrolidone | NMP | 6.5 | High | Similar properties to DMF; a common solvent choice in peptide synthesis.[7] | |

| Acetonitrile | ACN | 5.8 | Moderate | Less polar than DMF/DMSO, leading to slightly reduced but still useful solubility.[10] | |

| Chloroform | CHCl₃ | 4.1 | Moderate | A good general organic solvent, but less effective for highly polar groups. | |

| Polar Protic | Ethanol | EtOH | 4.3 | Soluble | The hydroxyl group interacts with the polar moiety, while the ethyl group interacts with the fluorenyl ring.[8][9] |

| Methanol | MeOH | 5.1 | Soluble | Similar to ethanol, though its higher polarity may slightly reduce solubility compared to ethanol. | |

| Chlorinated | Dichloromethane | DCM | 3.1 | Soluble | Good solvent for many Fmoc-protected compounds.[7] |

| Nonpolar | Hexane | C₆H₁₄ | 0.1 | Insoluble | Unable to effectively solvate the polar isothiocyanate and carbamate groups. |

| Toluene | C₇H₈ | 2.4 | Sparingly Soluble | Aromatic ring provides some interaction with the fluorenyl group, but overall polarity is too low. |

Experimental Protocol: A Self-Validating Method for Solubility Determination

To ensure experimental success, researchers should verify solubility in their specific solvent batch and conditions. The following protocol provides a reliable method for determining the qualitative and semi-quantitative solubility of this compound.

Materials and Equipment

-

Solvent of interest (anhydrous grade recommended)

-

Analytical balance (±0.1 mg)

-

Vortex mixer

-

Calibrated micropipettes

-

Small glass vials (e.g., 2 mL) with screw caps

-

Spatula

Step-by-Step Procedure

-

Preparation: Accurately weigh approximately 5.0 mg of this compound into a clean, dry glass vial. Record the exact mass.

-

Initial Solvent Addition: Add 100 µL of the test solvent to the vial.

-

Mixing: Cap the vial securely and vortex vigorously for 60 seconds.[12]

-

Observation: Visually inspect the solution against a dark background.

-

If all solid has dissolved completely, the compound is soluble at ≥50 mg/mL. Proceed to step 6 for a more quantitative assessment if needed, or record the result.

-

If solid remains, proceed to the next step.

-

-

Titration: Continue adding the solvent in 100 µL increments, vortexing for 60 seconds after each addition.[13] Carefully observe for complete dissolution after each step.

-

Endpoint Determination: The endpoint is reached when the last granule of solid dissolves completely. Record the total volume of solvent added.

-

Calculation: Calculate the solubility using the formula:

-

Solubility (mg/mL) = Mass of Fmoc-NCS (mg) / Total Volume of Solvent (mL)

-

-

Classification:

-

High Solubility: > 25 mg/mL

-

Soluble: 10-25 mg/mL

-

Sparingly Soluble: 1-10 mg/mL

-

Insoluble: < 1 mg/mL

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Authoritative Insights & Practical Considerations

-

Impact of Temperature: The solubility of solids in liquids generally increases with temperature.[5] Most supplier data sheets recommend storing this compound under refrigerated conditions (2-8°C or -20°C) to maintain its stability.[8][9][11] All solubility tests should be conducted at the temperature of the intended experiment (typically room temperature) for the results to be meaningful.

-

Solvent Purity and Stability: The use of high-purity, anhydrous solvents is critical, especially when the resulting solution is intended for a reaction. The isothiocyanate group is susceptible to hydrolysis, and the presence of water can lead to the formation of an unstable carbamic acid, which decomposes to the corresponding amine.[14] Furthermore, solvents like DMF can degrade over time to release dimethylamine, which can prematurely cleave the Fmoc group.[7]

-

Reaction Context: In applications like bioconjugation, where an aqueous buffer may be required, the reaction is often performed in a mixed solvent system (e.g., DMSO/buffer or ACN/buffer).[14] In these cases, this compound should first be dissolved in a small amount of a miscible organic solvent (the "stock solution") before being added to the aqueous phase to prevent precipitation.

Conclusion

This compound exhibits a nuanced solubility profile, driven by its amphipathic chemical structure. It is highly soluble in polar aprotic solvents like DMF and DMSO, making them ideal choices for stock solutions and reaction media. It also shows good solubility in alcohols and chlorinated solvents. Conversely, its solubility is poor in nonpolar hydrocarbons. For any novel application or solvent system, a systematic experimental validation of solubility is not just recommended; it is a prerequisite for robust and reproducible science. By understanding these principles and employing rigorous methodology, researchers can effectively harness the power of this versatile reagent in their synthetic endeavors.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Saddleback College. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder. [Link]

-

Methyl isothiocyanate | C2H3NS | CID 11167. PubChem, National Institutes of Health. [Link]

-

Solubility of Fmoc protected amino acids used in Project C. ResearchGate. [Link]

-

Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]

-

Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. National Institutes of Health. [Link]

-

Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]

-

Advances in Fmoc solid‐phase peptide synthesis. National Institutes of Health. [Link]

-

N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ResearchGate. [Link]

-

Fmoc cleavage in different solvents after 15 min at 120 °C. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. scbt.com [scbt.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. chem.ws [chem.ws]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Mastering the-Moiety: A-Guide to the Stability and Storage of Fmoc Isothiocyanate

Abstract

Fluorenylmethyloxycarbonyl isothiocyanate (Fmoc-NCS) is a cornerstone reagent for the derivatization of primary and secondary amines, finding critical applications in peptide synthesis, bioconjugation, and analytical chemistry.[1] Its utility is predicated on the reactivity of the isothiocyanate (-N=C=S) group, which forms stable thiourea linkages.[2] However, this same reactivity renders the molecule susceptible to degradation, primarily through hydrolysis. Improper storage and handling can lead to significant reagent decomposition, compromising experimental outcomes through reduced yields and the generation of impurities. This guide provides an in-depth examination of the chemical stability of Fmoc-NCS, outlines its primary degradation pathways, and establishes a set of field-proven protocols for its optimal storage and handling. Furthermore, it details a quantitative quality control method to empower researchers to validate the integrity of their reagent before use.

The Chemistry of Instability: Core Degradation Pathways

The efficacy of Fmoc-NCS is intrinsically linked to the electrophilic nature of the central carbon atom in the isothiocyanate group. While this allows for the desired reaction with nucleophilic amines, it is also the molecule's primary vulnerability.

Hydrolytic Instability: The Primary Culprit

The most significant and common degradation pathway for Fmoc-NCS is hydrolysis. Isothiocyanates react with water in the ambient atmosphere or from residual moisture in solvents. This reaction proceeds through a nucleophilic attack by water on the isothiocyanate carbon, leading to the formation of an unstable thiocarbamic acid intermediate. This intermediate rapidly decomposes to yield Fmoc-protected aminomethane and carbonyl sulfide.[3]

This hydrolytic degradation is problematic for two key reasons:

-

Loss of Reactivity: The primary amine-reactive isothiocyanate group is consumed, rendering the reagent inert for its intended labeling purpose.

-

Generation of Impurities: The degradation byproducts can interfere with downstream applications and complicate the purification of the desired product.

Susceptibility to Other Nucleophiles

Beyond water, other nucleophiles can react with and consume Fmoc-NCS. Alcohols, often present as stabilizers or contaminants in solvents, can react to form thiocarbamates. Trace amounts of primary or secondary amine contaminants in solvents or on glassware can also react prematurely with the reagent.

Thermal and Photochemical Considerations

While hydrolysis is the dominant degradation pathway at ambient temperatures, long-term stability is also influenced by temperature. Elevated temperatures can accelerate the rate of hydrolysis and other decomposition reactions.[4][5] Although isothiocyanates are not as acutely light-sensitive as some other reagents, prolonged exposure to UV light should be avoided as a matter of best practice. The fluorenyl group in the Fmoc moiety does exhibit strong UV absorbance, which could potentially sensitize the molecule to photochemical degradation over time.[]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for preserving the integrity of Fmoc-NCS. The overarching principle is the rigorous exclusion of atmospheric moisture.[7]

Long-Term Storage: The Rationale for Inert, Anhydrous, and Cold Conditions

For long-term storage, Fmoc-NCS must be maintained in a multi-layered protective environment.

| Parameter | Condition | Rationale |

| Temperature | -20°C | Slows the rate of all potential degradation reactions, significantly extending shelf life. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric air, preventing contact with moisture and oxygen.[8] |

| Container | Tightly-sealed, amber glass vial | Prevents moisture ingress and protects from light. |

| Location | Desiccator (within freezer) | Provides an additional layer of protection against moisture, especially during temperature fluctuations when opening the freezer.[9] |

Daily Handling: A Self-Validating Workflow to Minimize Degradation

Repeatedly bringing a stock bottle of Fmoc-NCS to room temperature is a primary cause of degradation due to condensation. The following workflow is designed to prevent this.

Caption: Recommended workflow for handling solid Fmoc-NCS to prevent degradation.

Step-by-Step Protocol for Handling Solid Fmoc-NCS:

-

Equilibration: Transfer the sealed primary container of Fmoc-NCS from the -20°C freezer to a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes. This critical step prevents condensation of atmospheric moisture onto the cold solid.[10]

-

Inert Environment: Perform all manipulations in a glovebox or on a benchtop with a steady stream of dry argon or nitrogen directed into the container.[8]

-

Dispensing: Quickly weigh the desired amount of the light-yellow solid and transfer it to a separate, dry vial.

-

Resealing: Tightly reseal the main stock container, purge with inert gas, and immediately return it to the desiccator in the -20°C freezer.

-

Solubilization: Dissolve the weighed aliquot in a suitable anhydrous solvent (e.g., DMF, acetonitrile) immediately before use.

Quality Control & Purity Assessment

Visual inspection alone is insufficient to determine the purity of Fmoc-NCS. A quantitative method is required to ensure the reagent is fit for use. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.[11]

Protocol: Purity Assessment by RP-HPLC

This protocol provides a robust method for determining the chemical purity of Fmoc-NCS and detecting major degradation products.

Objective: To quantify the purity of an Fmoc-NCS sample and identify potential hydrolysis byproducts.

Materials:

-

Fmoc-NCS sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic Acid (TFA), HPLC grade

-

C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm)

HPLC Conditions:

| Parameter | Setting |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection (UV) | 265 nm or 301 nm |

| Injection Vol. | 10 µL |

| Gradient | 5% to 95% B over 20 minutes |

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of the Fmoc-NCS sample in acetonitrile.

-

Equilibration: Equilibrate the HPLC system with 5% Mobile Phase B for at least 10 minutes.[11]

-

Injection: Inject the prepared sample.

-

Data Analysis: Run the gradient method. Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main Fmoc-NCS peak by the total area of all peaks, multiplied by 100.[11]

Interpreting the Results

A high-quality Fmoc-NCS reagent should exhibit a purity of ≥95%, with the main peak representing the intact molecule. The primary degradation product, resulting from hydrolysis, will be significantly more polar and thus will have a much shorter retention time on the reversed-phase column. The presence of a significant early-eluting peak is a clear indicator of reagent degradation.

Caption: The primary hydrolysis pathway of Fmoc-NCS and its detection via RP-HPLC.

Impact on Experimental Outcomes

Using degraded Fmoc-NCS has direct and detrimental consequences on experimental results.

-

Inaccurate Quantification: In analytical applications where Fmoc-NCS is used for derivatization prior to quantification (e.g., amino acid analysis), the use of partially degraded reagent will lead to an underestimation of the analyte.

-

Reduced Conjugation/Labeling Yields: In bioconjugation and peptide synthesis, the effective concentration of the reactive species is lower than assumed, resulting in incomplete reactions and low yields of the desired product.

-

Complex Purification: The presence of hydrolysis byproducts, such as Fmoc-amine, complicates the purification of the target molecule, often requiring additional chromatographic steps and leading to final product loss.

Conclusion

The chemical integrity of Fmoc isothiocyanate is paramount to its successful application in research and development. Its inherent susceptibility to hydrolysis necessitates a disciplined and rigorous approach to storage and handling. By implementing the protocols outlined in this guide—combining long-term storage at -20°C under an inert, anhydrous atmosphere with careful, minimal exposure to ambient conditions during use—researchers can significantly extend the reagent's shelf life and ensure experimental reproducibility. Routine quality control via RP-HPLC serves as an essential validation step, providing quantitative assurance of the reagent's purity and safeguarding against the costly and time-consuming consequences of using degraded material.

References

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. Retrieved from [Link]

-

University of California, Santa Barbara. (2022). Water Sensitive Chemicals - Standard Operating Procedure. Environment, Health & Safety. Retrieved from [Link]

-

Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

-

Lobo, L. A., & Williams, D. L. H. (1983). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (2), 195-198. Retrieved from [Link]

-

Gosecka, M., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Materials (Basel), 13(17), 3843. Retrieved from [Link]

-

Brodbelt, J. S., et al. (2018). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry, 29(10), 2053–2062. Retrieved from [Link]

-

Lazaridi, E., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(20), 6842. Retrieved from [Link]

-

Groleau, M.-È., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2736. Retrieved from [Link]

-

Brandt, W. F., & Frank, G. (1980). Manual gas-phase isothiocyanate degradation. FEBS Letters, 119(1), 133-136. Retrieved from [Link]

-

Edman, P., & Lauber, K. (1956). On the Mechanism of the Phenyl Isothiocyanate Degradation of Peptides. Acta Chemica Scandinavica, 10, 466-476. Retrieved from [Link]

-

Jakubczyk, D., et al. (2022). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Antioxidants, 11(8), 1537. Retrieved from [Link]

-

Schweiger, K., et al. (2023). Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. ChemRxiv. Retrieved from [Link]

-

Jones, C. E., et al. (2018). A high-throughput synthetic platform for the discovery of CPPs and... ResearchGate. Retrieved from [Link]

-

Schreiner, R. P., et al. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. PLoS ONE, 10(7), e0132931. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 7. nbinno.com [nbinno.com]

- 8. molan.wdfiles.com [molan.wdfiles.com]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

Abstract

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a foundational tool in contemporary synthetic chemistry, particularly revolutionizing the field of Solid-Phase Peptide Synthesis (SPPS). Its widespread adoption is attributed to its unique base-lability, which forms the basis of an elegant orthogonal protection strategy when paired with acid-labile side-chain protecting groups.[1] This guide provides a comprehensive technical exploration of Fmoc chemistry, from its core mechanistic principles to field-proven laboratory protocols. It is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to optimize synthesis outcomes, troubleshoot common challenges, and leverage the full potential of this versatile protecting group.